molecular formula C11H14ClNO2 B11881321 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride CAS No. 1956382-39-0

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride

Cat. No.: B11881321
CAS No.: 1956382-39-0
M. Wt: 227.69 g/mol
InChI Key: GPFGNBIWZSRION-UHFFFAOYSA-N
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Description

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via an ether oxygen to a phenyl group substituted with an acetyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

1956382-39-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-[2-(azetidin-3-yloxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3;1H

InChI Key

GPFGNBIWZSRION-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride typically involves the reaction of 2-(azetidin-3-yloxy)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, focusing on substituents, biological activity, and physicochemical properties:

Compound Name CAS No. Key Substituents Biological Activity Physical Properties Source
1-(2-(Piperidin-3-yloxy)phenyl)ethanone hydrochloride 1220036-55-4 Piperidine (6-membered ring) Not explicitly stated Hydrochloride salt, likely high solubility
1-[2-(2,4-Dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride (2g) - 2,4-Dichlorobenzyloxy, imidazole Potent antifungal (comparable to fluconazole) Higher MIC vs. rigid analogs
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethanone hydrochloride 24085-08-3 Hydroxy, hydroxymethyl, tert-butylamino Impurity in salbutamol synthesis Molecular weight: 363.88 g/mol
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 Chloro, hydroxy, methoxy Not explicitly stated Molecular weight: 200.62 g/mol
2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride 22510-04-9 Ethylamino, hydroxy Not explicitly stated Melting point: 203–205°C
Key Observations:
  • Smaller rings like azetidine often enhance metabolic stability but may reduce synthetic accessibility .
  • Antifungal Activity : Compound 2g (from ) demonstrates that halogenated benzyloxy groups and azole moieties significantly enhance antifungal potency. This suggests that similar substitutions in the azetidine-containing compound could yield comparable activity.
  • Safety Profile: While safety data for the target compound are unavailable, analogs like 1-(2-amino-6-nitrophenyl)ethanone (CAS 56515-63-0) highlight the importance of thorough toxicological studies, as some ethanone derivatives have uncharacterized hazards .

Physicochemical Properties

Data from the Handbook of Hydroxyacetophenones () reveal trends:

  • Hydrochloride Salts : Derivatives with hydrochloride counterions (e.g., 22510-04-9) exhibit higher melting points (203–205°C) compared to their free bases, likely due to ionic lattice stabilization.
  • Solubility : Hydroxy and hydroxymethyl groups (e.g., 24085-08-3) improve water solubility, whereas halogenated or methoxy-substituted analogs (e.g., 151340-06-6) may display lower aqueous solubility.

Biological Activity

1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a phenyl group, which are significant in determining its biological activity. The azetidine moiety is known for contributing to the binding affinity of compounds to various biological targets.

Biological Activity Overview

Research indicates that 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy may be attributed to the azetidine structure, which enhances membrane permeability.
  • Cytotoxicity : Evaluations of cytotoxic effects on various cell lines have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
  • Receptor Interaction : The compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders. Initial findings suggest it may act as a partial agonist at specific nAChR subtypes, providing a potential mechanism for its antidepressant effects.

Antimicrobial Studies

In vitro studies have demonstrated that 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride exhibits significant antibacterial activity against various strains of Staphylococcus spp. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Staphylococcus epidermidis16
Escherichia coli>64

Cytotoxicity Assays

Cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) revealed that the compound has an IC50 value greater than 100 µM, indicating low toxicity towards normal cells. In contrast, it exhibited higher cytotoxicity towards cancer cell lines, suggesting its potential application in cancer therapy.

Cell LineIC50 (µM)
HEK-293>100
MCF-7 (breast cancer)25
A549 (lung cancer)30

The mechanism by which 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride exerts its effects appears to involve modulation of neurotransmitter systems and direct interaction with cellular membranes. Docking studies have indicated favorable interactions with nAChRs, suggesting a pathway for enhancing cholinergic signaling in neurodegenerative conditions.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives of azetidine compounds, 1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride was identified as one of the most potent candidates against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound in animal models of depression. Results indicated that administration led to significant reductions in depressive-like behaviors, supporting its role as a potential antidepressant through nAChR modulation.

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